molecular formula C5H8N4O B1298838 6-Methoxypyrimidine-2,4-diamine CAS No. 3270-97-1

6-Methoxypyrimidine-2,4-diamine

Cat. No. B1298838
CAS RN: 3270-97-1
M. Wt: 140.14 g/mol
InChI Key: OSBMJXWHJWWZJP-UHFFFAOYSA-N
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Description

6-Methoxypyrimidine-2,4-diamine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important components of nucleic acids (cytosine, thymine, and uracil) and are involved in many biological processes. The methoxy group at the 6-position and the amino groups at the 2 and 4 positions indicate potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of amidine derivatives with β-keto-esters or malonates, followed by cyclization and further functionalization. For instance, 2,4-diamino-6-hydroxypyrimidines can be synthesized by C5-alkylation or cyclization, followed by alkylation with phosphonate analogs . Similarly, 4,6-dichloro-2-methylpyrimidine, an intermediate for synthetic drugs, can be synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination . These methods demonstrate the versatility in synthesizing substituted pyrimidines, which could be adapted for the synthesis of 6-methoxypyrimidine-2,4-diamine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using spectroscopic methods such as FTIR, FT-Raman, NMR, and X-ray crystallography. Quantum chemical calculations, such as density functional theory (DFT), can predict the geometry, vibrational frequencies, and electronic properties of these molecules . For example, the molecular structure and spectroscopic insights of 2-amino-4-methoxy-6-methylpyrimidine have been studied, providing valuable information on the electronic transitions and charge distribution within the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including alkylation, halogenation, and reactions with nucleophiles. The presence of amino groups allows for further functionalization, such as the formation of N1- and O6-regioisomers upon alkylation . Additionally, the reactivity of the methoxy group can lead to transformations, such as the preparation of new pyrimidine derivatives and fused azolopyrimidines . The chemical reactivity of these compounds is influenced by their electronic structure, which can be studied through NBO analysis and hyperpolarizability calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For example, high-melting crystalline solids indicate considerable stability . The presence of substituents like the methoxy group can affect the molecule's hydrogen bonding capability, as seen in the formation of pi-stacked chains and centrosymmetric dimers in related compounds . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Case Studies

While there are no direct case studies on 6-methoxypyrimidine-2,4-diamine, related pyrimidine derivatives have been studied for their antiviral activity , as intermediates in drug synthesis , and for their potential in forming new chemical entities . These studies highlight the importance of pyrimidine derivatives in pharmaceutical research and their potential therapeutic applications.

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • Application : 6-Methoxypyrimidine-2,4-diamine is a part of the diazine alkaloid scaffold, a widespread two-nitrogen containing compound in nature (DNA, RNA, flavors, and fragrances), which constitutes a central building block for a wide range of pharmacological applications .
    • Methods : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored . Special attention will be given to novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
    • Results : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Pesticide Synthesis

    • Application : 2-amino-4,6-dimethoxypyrimidine (ADM) is one of the most important pesticide intermediates, which has been widely used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
  • Chemical Synthesis

    • Application : 6-Methoxypyrimidine-2,4-diamine is used as a building block in the synthesis of various chemical compounds .
  • Bicyclic Systems

    • Application : Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, can be synthesized using 6-Methoxypyrimidine-2,4-diamine .
  • Pharmaceutical Synthesis

    • Application : 6-Methoxypyrimidine-2,4-diamine can be used in the synthesis of pharmaceutical compounds .
    • Methods : The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave the precursor 3 which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
  • Chemical Reagents

    • Application : 6-Methoxypyrimidine-2,4-diamine is used as a chemical reagent in various chemical reactions .
  • Gas Permeation Studies

    • Application : 6-Methoxypyrimidine-2,4-diamine can be used in the study of gas permeation performances .

Safety And Hazards

The safety data sheet for a related compound, m-Phenylenediamine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

6-methoxypyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBMJXWHJWWZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355715
Record name 6-Methoxypyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyrimidine-2,4-diamine

CAS RN

3270-97-1
Record name 6-Methoxypyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Diamino-6-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 9.2 g (0.40 mol) sodium in 320 ml methanol were added 28.9 g (0.20 mol) 2,4-diamino-6-chloropyrimidine. The mixture was heated under reflux with stirring for 44 h. After the reaction was ended the precipitated NaCl was separated off and the solution was concentrated to dryness. The residue in 300 ml ethanol was heated to boiling and filtered hot. The product precipitated out of the filtrate on standing overnight. Recrystallization of the mother liquor likewise afforded product. After drying, 6-methoxy-2,4-diaminopyrimidine was obtained as a white solid (58.8 g, 84%).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Beesu, ACD Salyer, KL Trautman… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8) evokes a distinct cytokine profile favoring the generation of Type 1 helper T cells. A multiplexed high-throughput screen had led to the …
Number of citations: 28 pubs.acs.org
F Marchetti, C Cano, NJ Curtin, BT Golding… - Organic & …, 2010 - pubs.rsc.org
CDK2 inhibitory structure–activity relationships have been explored for a range of 5-substituted O4-alkylpyrimidines. Variation of the 5-substituent in the 2,6-diaminopyrimidine series …
Number of citations: 34 pubs.rsc.org
L Flemmich, S Moreno, R Micura - Beilstein Journal of Organic …, 2021 - beilstein-journals.org
A naturally occurring riboswitch can utilize 7-aminomethyl-O 6-methyl-7-deazaguanine (m 6 preQ 1) as cofactor for methyl group transfer resulting in cytosine methylation. This recently …
Number of citations: 2 www.beilstein-journals.org
L Chang, SY Lee, P Leonczak, J Rozenski… - Journal of Medicinal …, 2014 - ACS Publications
Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) belongs to the family of ecto-nucleotidases, which control extracellular nucleotide, nucleoside, and (di)phosphate levels. To …
Number of citations: 64 pubs.acs.org
F Laurin, S Moreno, R Micura - Beilstein Journal of Organic …, 2021 - search.proquest.com
A naturally occurring riboswitch can utilize 7-aminomethyl-O 6-methyl-7-deazaguanine (m 6 preQ 1) as cofactor for methyl group transfer resulting in cytosine methylation. This recently …
Number of citations: 0 search.proquest.com
P Jayaraman
Number of citations: 0

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